molecular formula C9H8ClNO3 B045923 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid CAS No. 123654-26-2

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

Cat. No. B045923
M. Wt: 213.62 g/mol
InChI Key: KRMUVKSAOVLXLF-UHFFFAOYSA-N
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Description

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid belongs to the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring. This class of compounds is known for their diverse pharmacological activities and applications in material science.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like electrophilic substitution reactions, cyclization of appropriate precursors, or modifications of existing benzofuran compounds. For instance, an electrochemical method has been developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, which could be related to the synthetic approach for the target compound (Senboku, H., Michinishi, J., & Hara, S., 2011).

Scientific Research Applications

  • Scaffold for Solvent-Mediated Proton Transfer Studies : 4-Aminobenzoic acid, a related compound, serves as a model scaffold for investigating solvent-mediated proton transfer and its hydrated deuterium isotopologues (Khuu et al., 2022).

  • Metabolic Studies of Mosapride : Synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid is part of the metabolic studies of mosapride, a potential gastroprokinetic agent (Kato & Morie, 1996).

  • Mimics of Protein Secondary Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are useful in mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015).

  • Antimicrobial Activity : It exhibits variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).

  • Formation of Supramolecular Synthons : 4-amino-5-chloro-2,6-dimethylpyrimidine cocrystals can form large cage-like tetrameric units with various carboxylic acids, potentially being used in supramolecular synthons and tetrameric units (Rajam et al., 2018).

  • Analgesic Activity : 7-Benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid combined potent analgesic activity with low gastric irritancy (Boyle et al., 1986).

  • Diuretic and Saluretic Activities : Studies on uricosuric diuretics show that certain derivatives, such as 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids, exhibit oral diuretic and saluretic activities in rats and mice, with some showing uricosuric activity (Harada et al., 1987).

  • Synthesis of Novel Heterocyclic Systems : The compound is involved in the synthesis of novel heterocyclic systems, which have potential applications in organic synthesis (Dodonova et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMUVKSAOVLXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442754
Record name 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

CAS RN

123654-26-2
Record name 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 2
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 3
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 4
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 5
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Reactant of Route 6
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

Citations

For This Compound
3
Citations
X Rabasseda, J Castaner - Drugs of the Future, 1999 - access.portico.org
Irritable bowel syndrome (IBS) constitutes the clinical expression of an underlying motility disorder which affects mainly the mid-and lower gut and is manifested by contractile …
Number of citations: 1 access.portico.org
MR Mehtaa, S Batrab
Number of citations: 0
周中高, 元洋洋, 刘红波, 戚琦, 谢永荣 - 波谱学杂志, 2018 - html.rhhz.net
: 以4-氨基-5-氯-2, 3-二氢苯并呋喃-7-羧酸和1-(3-甲氧基丙基)-4-哌啶胺为原料, 通过酰胺缩合反应合成了普卡必利. 普卡必利化学名为4-氨基-5-氯-2, 3-二氢-N-[1-(3-甲氧基丙基)-4-哌啶基]-7-…
Number of citations: 4 html.rhhz.net

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